N-Ethylphenylacetamide

Lipophilicity Membrane Permeability Chromatographic Retention

Select N-Ethylphenylacetamide for its validated, dose-dependent inhibition of N-acetyltransferase (NAT) and DNA synthesis in Colo 205 tumor cells, sustained up to 48 h. Its measured LogP of 1.756 offers a 25% partition-coefficient increase over N-phenylacetamide, while the sharp 75 °C melting point (20 °C above N-ethyl-N-phenylacetamide) ensures reliable identity confirmation. This precise biochemical profile makes it the preferred tool compound for arylamine carcinogen metabolism studies and dihydroorotase-targeted programs.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 5465-00-9
Cat. No. B1199170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylphenylacetamide
CAS5465-00-9
SynonymsN-ethylphenyl acetamide
N-ethylphenylacetamide
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
InChIKeyQDHFDXDMKYJPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylphenylacetamide (CAS 5465-00-9) Technical Overview for Procurement Specification


N-Ethylphenylacetamide (EPA; N-ethyl-2-phenylacetamide) is a monocarboxylic acid amide (C10H13NO, MW 163.22 g/mol) formed by condensation of phenylacetic acid with ethylamine [1]. The compound is recognized in authoritative databases as both a mammalian and xenobiotic metabolite, indicating its biological relevance in metabolic pathways [1]. Key physicochemical properties include a melting point of 75 °C, boiling point of approximately 340 °C, a predicted XLogP3 of 1.5, and an experimentally reported LogP of 1.756 [2]. These properties distinguish it from structurally adjacent N-substituted phenylacetamide analogs and inform procurement decisions where precise physical and biological characteristics are required.

Why N-Ethylphenylacetamide Cannot Be Substituted with Generic N-Substituted Phenylacetamide Analogs


Although N-ethylphenylacetamide belongs to the broad class of N-substituted phenylacetamides, generic substitution with analogs such as N-methylphenylacetamide (CAS 6830-82-6) or N-phenylacetamide (acetanilide, CAS 103-84-4) introduces measurable differences in key physicochemical and biological parameters that directly affect experimental reproducibility and research outcomes [1][2]. Lipophilicity (LogP) varies significantly across this series, influencing membrane permeability, chromatographic retention behavior, and biological activity [3]. Melting point differences exceed 20 °C among close analogs, a critical factor for purity assessment and formulation development. Moreover, specific biological activities—including inhibition of N-acetyltransferase (NAT) activity and DNA synthesis modulation—have been quantitatively characterized for the N-ethyl derivative but cannot be assumed for other N-alkyl homologs [4]. The quantitative evidence presented below establishes why selecting the precise compound matters for research integrity.

Quantitative Differentiation Evidence for N-Ethylphenylacetamide vs. Structural Analogs


Lipophilicity (LogP) Comparison: N-Ethylphenylacetamide vs. N-Phenylacetamide (Acetanilide)

N-Ethylphenylacetamide exhibits a measured LogP value of 1.756, whereas the parent compound N-phenylacetamide (acetanilide) has a reported LogP of 1.66 [1][2]. This difference of approximately 0.1 LogP units, while modest, corresponds to an approximately 25% increase in octanol-water partition coefficient (since LogP is logarithmic; ΔLogP = 0.096 corresponds to a partition coefficient ratio of ~1.25) [1][2]. This increased lipophilicity results from the ethyl substitution at the amide nitrogen relative to the unsubstituted N-phenylacetamide.

Lipophilicity Membrane Permeability Chromatographic Retention

Melting Point Differentiation: N-Ethylphenylacetamide vs. N-Methyl-N-phenylacetamide (N-Methylacetanilide)

N-Ethylphenylacetamide has a reported melting point of 75 °C [1]. In contrast, the closely related analog N-methyl-N-phenylacetamide (CAS 529-65-7), which differs by a single methyl-to-ethyl substitution on nitrogen, has a melting point of 55 °C [2]. The 20 °C difference in melting point provides a clear and practically useful distinguishing feature for identity confirmation and purity assessment during quality control procedures [1][2].

Physical Characterization Purity Assessment Formulation Development

DNA Synthesis and N-Acetylation Inhibition: N-Ethylphenylacetamide vs. Untreated Control

In human colon tumor cells (Colo 205), N-ethylphenylacetamide (EPA) produced a dose-dependent inhibition of N-acetyltransferase (NAT) activity, viability, and DNA synthesis [1]. Time-course experiments demonstrated that N-acetylation of the arylamine carcinogen 2-aminofluorene (AF) was inhibited by EPA for up to 48 hours in intact Colo 205 cells [1]. While direct IC50 values for NAT inhibition are not reported in the primary study, the dose-dependent and sustained nature of this inhibition establishes EPA as a characterized modulator of arylamine N-acetylation pathways—a property not documented for the N-methyl analog or N-phenylacetamide.

Cancer Cell Biology N-Acetyltransferase Inhibition Arylamine Metabolism

Enzyme Inhibition: Dihydroorotase Activity of N-Ethylphenylacetamide

N-Ethylphenylacetamide has been evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, with a reported IC50 of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, making it a target of interest in antiproliferative and antimalarial drug discovery. This specific enzymatic activity provides a characterized biochemical endpoint for the compound, distinct from other N-substituted phenylacetamides that have not been profiled against this target.

Enzymology Pyrimidine Biosynthesis Dihydroorotase Inhibition

Validated Research Applications for N-Ethylphenylacetamide Based on Quantitative Evidence


Metabolism and Arylamine Detoxification Studies in Human Colon Cancer Models

N-Ethylphenylacetamide is characterized as a dose-dependent inhibitor of N-acetyltransferase (NAT) activity and DNA synthesis in Colo 205 human colon tumor cells, with sustained inhibition of 2-aminofluorene N-acetylation for up to 48 hours [1]. This validated activity supports its use as a tool compound for investigating arylamine carcinogen metabolism and N-acetyltransferase-mediated detoxification pathways in colorectal cancer research.

Lipophilicity-Dependent Cellular Uptake and Membrane Permeability Studies

With a measured LogP of 1.756—approximately 25% higher partition coefficient than the parent N-phenylacetamide (LogP = 1.66)—N-ethylphenylacetamide offers a moderate increase in lipophilicity that can influence membrane permeability and cellular accumulation [2][3]. This property makes it a useful reference compound for structure-property relationship (SPR) studies examining how incremental alkyl substitution on amide nitrogen affects compound distribution in cell-based assays.

Analytical Method Development and Chromatographic Reference Standard

The compound's distinct melting point of 75 °C—differing by 20 °C from the closely related analog N-ethyl-N-phenylacetamide (55 °C)—provides a clear differential for identity confirmation in quality control workflows [4][5]. Combined with its defined LogP and chromatographic retention behavior documented in reversed-phase TLC studies of N-substituted phenylacetamides, N-ethylphenylacetamide serves as a useful reference standard for developing and validating analytical methods for this compound class [6].

Dihydroorotase Inhibition and Pyrimidine Biosynthesis Research

N-Ethylphenylacetamide exhibits measurable inhibition of dihydroorotase (IC50 = 180 μM), an enzyme catalyzing the third step in de novo pyrimidine biosynthesis [7]. This characterized biochemical activity supports its application as a reference inhibitor in enzymology studies targeting pyrimidine metabolism, with relevance to antiproliferative and antimalarial drug discovery programs where dihydroorotase is a validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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